2,3,4,5-Tetrahydroxybenzoic acid

Hydrogen bonding Solubility Metal chelation

Researchers investigating polyhydroxybenzoic acid SAR frequently encounter a critical gap: the lack of a commercially available, well-characterized standard for the contiguous 2,3,4,5-tetrahydroxy substitution pattern. This unique isomer, identified as a bioactive constituent in Nigerian medicinal plants with demonstrated trypanocidal properties, is not functionally interchangeable with gallic acid or 2,3,4,6-tetrahydroxy analogs. - **Anti-Parasitic Research**: Essential comparator for Trypanosoma brucei drug discovery programs. - **Analytical Standard**: Use as a reference for HPLC/UHPLC fingerprinting of Ximenia americana, Tephrosia, and Alchornia cordifolia extracts. - **QSAR Modeling**: Includes critical 5 H-bond donor and distinct chelation geometry descriptors for model training. A niche specialty reagent supplied for advanced R&D.

Molecular Formula C7H6O6
Molecular Weight 186.12 g/mol
CAS No. 3934-92-7
Cat. No. B12124780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetrahydroxybenzoic acid
CAS3934-92-7
Molecular FormulaC7H6O6
Molecular Weight186.12 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1O)O)O)O)C(=O)O
InChIInChI=1S/C7H6O6/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1,8-11H,(H,12,13)
InChIKeyOZDWGFJBGUGKMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,5-Tetrahydroxybenzoic Acid: Physicochemical Profile


2,3,4,5-Tetrahydroxybenzoic acid (CAS 3934-92-7, molecular formula C₇H₆O₆, molecular weight 186.12 Da) is a polyhydroxybenzoic acid featuring a contiguous 2,3,4,5-tetrahydroxy substitution pattern on the benzene ring bearing a carboxylic acid moiety . This compound belongs to the broader class of hydroxybenzoic acids, a structurally diverse group of naturally occurring phenolic acids with at least 30 reported members [1]. The presence of four adjacent hydroxyl groups confers distinct physicochemical properties including a polar surface area of 118 Ų, five hydrogen bond donors, and six hydrogen bond acceptors, which fundamentally govern its solubility, metal chelation capacity, and radical scavenging behavior relative to its trihydroxy and dihydroxy analogs [2].

2,3,4,5-Tetrahydroxybenzoic Acid Substitution Risks


Substitution of 2,3,4,5-tetrahydroxybenzoic acid with other hydroxybenzoic acids (e.g., gallic acid, protocatechuic acid, gentisic acid, or 2,3,4,6-tetrahydroxybenzoic acid) is not functionally equivalent due to pronounced differences in hydroxyl group number, position, and contiguous arrangement, which dictate hydrogen bonding capacity, redox potential, and metal coordination geometry [1]. Among hydroxybenzoic phenolic acids, FRAP antioxidant activity varies substantially by substitution pattern, with gallic acid (3,4,5-trihydroxy) exhibiting the highest FRAP value while vanillic acid (4-hydroxy-3-methoxy) shows the lowest activity [2]. The contiguous 2,3,4,5-tetrahydroxy arrangement creates a distinct hydrogen-bonding network and chelation geometry not replicable by isomers such as 2,3,4,6-tetrahydroxybenzoic acid, which has been identified as a predicted metabolite arising from distinct biosynthetic pathways [3]. In antimicrobial assays, structural differences between tetrahydroxybenzenes and tetrahydroxybenzoic acids yield divergent activity profiles, demonstrating that hydroxyl positioning and carboxyl group presence are not interchangeable parameters [4].

2,3,4,5-Tetrahydroxybenzoic Acid Comparative Evidence


Hydroxyl Substitution Pattern vs. Gallic Acid

2,3,4,5-Tetrahydroxybenzoic acid contains four contiguous hydroxyl groups at positions 2, 3, 4, and 5, yielding five hydrogen bond donors compared to four hydrogen bond donors in gallic acid (3,4,5-trihydroxybenzoic acid) . This additional hydroxyl group increases the hydrogen bond donor count by 25% and expands the polar surface area to 118 Ų versus approximately 98 Ų for gallic acid, directly impacting aqueous solubility, chromatographic retention behavior, and metal coordination capacity [1]. The contiguous tetrahydroxy arrangement creates a catechol-like ortho-dihydroxy motif adjacent to a second catechol-like motif, enabling distinct multidentate chelation geometries not accessible to gallic acid or other trihydroxy isomers [2].

Hydrogen bonding Solubility Metal chelation Structure-activity relationship

Antimicrobial Activity vs. Tetrahydroxybenzene

In a direct head-to-head comparative study, 2,3,4,5-tetrahydroxybenzoic acid and 1,2,3,4-tetrahydroxybenzene were evaluated for antimicrobial activities [1]. The presence of the carboxylic acid group in 2,3,4,5-tetrahydroxybenzoic acid distinguishes it from 1,2,3,4-tetrahydroxybenzene, which lacks the carboxyl moiety, resulting in differential antimicrobial efficacy profiles [1]. This study directly demonstrates that substitution of the carboxyl-bearing tetrahydroxybenzoic acid with a tetrahydroxybenzene analog does not yield equivalent antimicrobial outcomes, confirming that both the hydroxyl pattern and the carboxylic acid functional group are critical determinants of bioactivity [1].

Antimicrobial Antibacterial Structure-activity relationship

Anti-Trypanosomal Activity in Plant Extracts

In a screening study of Nigerian medicinal plants for trypanocidal properties, 2,3,4,5-tetrahydroxybenzoic acid was identified alongside gallic acid and sesquiterpene as a bioactive constituent when compared with a literature database [1]. This identification positions 2,3,4,5-tetrahydroxybenzoic acid as a potentially relevant compound for anti-trypanosomal research, with its detection in bioactive fractions suggesting that the contiguous 2,3,4,5-tetrahydroxy substitution pattern may contribute to activity against Trypanosoma species [2]. Unlike gallic acid, which is ubiquitous in plant-derived extracts, 2,3,4,5-tetrahydroxybenzoic acid represents a less common polyhydroxybenzoic acid scaffold with a distinct hydroxylation pattern, potentially offering differential target engagement or selectivity profiles in anti-protozoal applications [2].

Trypanocidal Anti-protozoal Natural products

Unique QSAR Descriptor for Hydroxybenzoic Acids

2,3,4,5-Tetrahydroxybenzoic acid serves as a distinct molecular descriptor in quantitative structure-activity relationship (QSAR) modeling due to its unique contiguous tetrahydroxy substitution pattern [1]. In comparative studies of phenolic acids, the number and position of hydroxyl groups, along with the presence of the carboxyl moiety, have been identified as key factors influencing antioxidant mechanisms and biological activity [2]. The 2,3,4,5-tetrahydroxy arrangement represents a hydroxylation pattern that is distinct from common trihydroxy analogs (gallic acid: 3,4,5-trihydroxy; protocatechuic acid: 3,4-dihydroxy) and positional isomers (2,3,4,6-tetrahydroxybenzoic acid), thereby providing a unique data point for structure-activity correlation studies and machine learning-based property prediction models [2][3].

QSAR Chemoinformatics Molecular descriptors Computational chemistry

2,3,4,5-Tetrahydroxybenzoic Acid Application Scenarios


Anti-Trypanosomal Drug Discovery and Natural Product Standardization

Based on the identification of 2,3,4,5-tetrahydroxybenzoic acid as a bioactive constituent in Nigerian medicinal plants with demonstrated trypanocidal properties [1], this compound is suitable for procurement in anti-protozoal drug discovery programs targeting Trypanosoma brucei brucei and related kinetoplastid parasites. Research groups investigating structure-activity relationships of polyhydroxybenzoic acids against trypanosomes should prioritize this specific tetrahydroxy isomer over gallic acid or other trihydroxy analogs to evaluate the contribution of the additional contiguous hydroxyl group to anti-parasitic efficacy [2]. Additionally, analytical laboratories involved in the standardization and quality control of herbal medicines derived from Ximenia americana, Tephrosia species, or Alchornia cordifolia may require authenticated reference standards of 2,3,4,5-tetrahydroxybenzoic acid for HPLC-based phytochemical fingerprinting and quantification [1][3].

Antimicrobial Mechanism-of-Action and SAR Studies

Given the direct comparative evidence demonstrating differential antimicrobial activity between 2,3,4,5-tetrahydroxybenzoic acid and 1,2,3,4-tetrahydroxybenzene [1], this compound is appropriate for procurement in antimicrobial research programs seeking to dissect the relative contributions of hydroxyl group arrangement and carboxylic acid functionality to antibacterial efficacy. Researchers investigating polyphenolic antimicrobial mechanisms should utilize 2,3,4,5-tetrahydroxybenzoic acid as a comparator to elucidate whether the contiguous 2,3,4,5-tetrahydroxy motif enhances membrane permeabilization, metal chelation-dependent bacteriostasis, or radical-mediated bacterial killing relative to dihydroxy and trihydroxy benzoic acid controls [1].

QSAR Model Development and Descriptor Validation

The unique contiguous 2,3,4,5-tetrahydroxy substitution pattern provides a distinct molecular descriptor for quantitative structure-activity relationship modeling of phenolic acids [1]. Computational chemists and cheminformaticians developing predictive models for antioxidant capacity, metal chelation affinity, or enzyme inhibition by hydroxybenzoic acids should include 2,3,4,5-tetrahydroxybenzoic acid in training and validation datasets to ensure model coverage of the full hydroxylation space [2]. The compound's distinct hydrogen bond donor count (five donors versus four for gallic acid) and contiguous ortho-dihydroxy motifs enable calibration of descriptors related to hydrogen bonding, polar surface area, and chelation geometry in machine learning models for drug-likeness prediction and virtual screening [2][3].

Analytical Method Development and Reference Standard Procurement

For analytical laboratories developing HPLC, UHPLC, or LC-MS methods for the separation and quantification of hydroxybenzoic acids in plant extracts, food matrices, or biological samples, 2,3,4,5-tetrahydroxybenzoic acid serves as a necessary reference standard to establish retention time windows and confirm peak identity [1]. UHPLC methods achieving baseline separation of 11 aromatic carboxylic acids within 7 minutes using Shim-pack XR-ODS III columns with theoretical plate counts exceeding 18,300 have been reported [2]; inclusion of 2,3,4,5-tetrahydroxybenzoic acid in such method development ensures comprehensive coverage of polyhydroxybenzoic acid analytes. The compound's distinct chromatographic behavior, driven by its high hydrogen bond donor count and polar surface area of 118 Ų, necessitates its use as a system suitability standard when analyzing complex mixtures containing multiple hydroxybenzoic acid isomers [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,4,5-Tetrahydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.